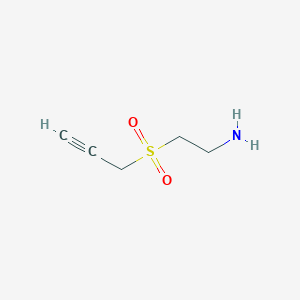

3-(2-Aminoethanesulfonyl)prop-1-yne

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2S |

|---|---|

Molecular Weight |

147.20 g/mol |

IUPAC Name |

2-prop-2-ynylsulfonylethanamine |

InChI |

InChI=1S/C5H9NO2S/c1-2-4-9(7,8)5-3-6/h1H,3-6H2 |

InChI Key |

VJLVOMXWJJAFPN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCS(=O)(=O)CCN |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 2 Aminoethanesulfonyl Prop 1 Yne and Its Derivatives

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of the target molecule, 3-(2-Aminoethanesulfonyl)prop-1-yne, points to two primary building blocks: a synthon for the 2-aminoethanesulfonyl group and a synthon for the prop-1-yne group. The most direct approach involves the formation of the sulfonyl bond between these two fragments. This leads to the identification of key precursors such as a protected 2-aminoethanesulfonyl chloride and a propargyl organometallic reagent or propargyl bromide. The amino group is typically protected during the synthesis to prevent unwanted side reactions.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Type | Specific Examples | Role in Synthesis |

| Aminoethanesulfonyl Synthon | N-Protected 2-aminoethanesulfonyl chloride | Provides the aminoethanesulfonyl moiety |

| Prop-1-yne Synthon | Propargyl bromide, Propargylmagnesium bromide | Provides the prop-1-yne moiety |

Approaches to the Aminoethanesulfonyl Moiety

The construction of the aminoethanesulfonyl fragment is a critical step that requires careful control of functional group transformations.

Sulfonyl Chloride Formation and Functionalization

The synthesis of the sulfonyl chloride is a pivotal step. A common method involves the oxidation of a corresponding thiol or disulfide to a sulfonic acid, followed by chlorination. For instance, N-protected 2-aminoethanethiol can be oxidized to the corresponding sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. researchgate.netresearchgate.net The choice of protecting group for the amine is crucial and must be stable to the oxidation and chlorination conditions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Recent research has also explored catalyst-free methods for the hydrosulfonylation of alkynes with sulfonyl chlorides under visible light irradiation in aqueous media, offering a more sustainable approach. researchgate.net This method demonstrates broad substrate scope and functional-group tolerance. researchgate.net

Incorporation of the Aminoethyl Moiety

The aminoethyl group can be introduced from a readily available starting material such as a protected amino acid. researchgate.net For example, a protected β-amino acid can be reduced to the corresponding amino alcohol, which is then converted to a thiol and subsequently oxidized to the sulfonyl chloride. An efficient method for the synthesis of N-protected β-aminoethanesulfonyl chlorides from a variety of protected amino acids has been described, highlighting the versatility of this approach. researchgate.net

Approaches to the Prop-1-yne Moiety

The introduction of the prop-1-yne group, a terminal alkyne, can be achieved through several established synthetic strategies. chemistrysteps.comyoutube.comfiveable.meunacademy.comlibretexts.org

Terminal Alkyne Introduction Strategies

A straightforward method for introducing the propargyl group is through the reaction of a suitable nucleophile with propargyl bromide. researchgate.net In the context of synthesizing this compound, the sulfonyl chloride can be reacted with a propargyl organometallic reagent, such as propargylmagnesium bromide. This reaction forms the desired carbon-sulfur bond.

Alternatively, direct propargylation of sulfonamides with propargyl bromide can be employed to form N-propargyl sulfonamides. researchgate.net While this approach leads to a different connectivity than the target molecule, it highlights a common strategy for incorporating the propargyl group.

Coupling Reactions for Alkyne Integration

Various coupling reactions provide powerful tools for the integration of alkynes. While not always the most direct route for this specific target, methods like Sonogashira coupling could be envisioned in more complex derivatives.

More relevant to the direct synthesis is the reaction between sulfonyl chlorides and terminal alkynes. Iron-catalyzed chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides has been shown to produce (E)-β-chlorovinylsulfones with high regio- and stereoselectivity. acs.org While this specific reaction yields a vinyl sulfone, modifications of such catalytic systems could potentially be adapted for the direct formation of alkynyl sulfones. Furthermore, copper-catalyzed cascade reactions of alkynes with sulfonyl chlorides have been developed to synthesize sulfonylated benzothiophenes, demonstrating the utility of transition metal catalysis in forming C-S bonds with alkyne-containing molecules. scispace.com A simple and general method for the anti-selective hydrosulfonylation of unactivated alkynes with sulfonyl chlorides has also been developed under metal-free conditions. acs.org

Convergent and Linear Synthesis Pathways for the Hybrid System

The construction of this compound can be envisioned through both linear and convergent synthetic pathways. Each approach offers distinct advantages and challenges in terms of efficiency, yield, and purification.

Linear Synthesis:

A linear synthesis would involve the sequential modification of a single starting material. A logical starting point for a linear approach is taurine (B1682933) (2-aminoethanesulfonic acid) or its derivatives. A hypothetical linear synthesis could proceed as follows:

N-Protection of Taurine: The amino group of taurine is highly nucleophilic and would interfere with subsequent reactions. Therefore, the first step would be the protection of the amino group, for instance, with a tert-butyloxycarbonyl (Boc) group to form N-Boc-2-aminoethanesulfonic acid.

Activation of the Sulfonic Acid: The sulfonic acid moiety needs to be converted into a more reactive species, such as a sulfonyl chloride. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net This would yield N-Boc-2-aminoethanesulfonyl chloride.

Alkylation with Propargyl Bromide: The resulting sulfonyl chloride can then be reacted with a suitable propargyl nucleophile. However, a more common approach for forming the sulfonamide linkage is the reaction of the sulfonyl chloride with an amine. For the synthesis of this compound, a more direct route from the activated sulfonic acid would be the reaction with a propargyl organometallic reagent, though the reaction of a sulfonyl chloride with propargylamine (B41283) would lead to a different regioisomer. A plausible alternative is the reaction of a protected taurine with propargyl bromide under basic conditions.

Deprotection: The final step would be the removal of the N-Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), to yield the final product, this compound, which can be isolated as its hydrochloride salt. researchgate.netresearchgate.net

Convergent Synthesis:

For this compound, a convergent strategy could involve:

Fragment 1 (Aminoethanesulfonyl component): Synthesis of a protected 2-aminoethanesulfonyl derivative. This could be N-Boc-2-aminoethanesulfonyl chloride, as prepared in the linear sequence.

Fragment 2 (Propargyl component): Preparation of a suitable propargyl nucleophile or electrophile. For instance, propargylmagnesium bromide could be generated from propargyl bromide and magnesium.

Fragment Coupling: The two fragments would then be coupled. The reaction of N-Boc-2-aminoethanesulfonyl chloride with propargylmagnesium bromide would be a potential, though challenging, coupling step to form the S-C bond. A more likely convergent approach would involve the S-alkylation of a protected taurine derivative with a propargyl halide.

Final Deprotection: As with the linear synthesis, the final step would be the removal of the protecting group to afford the target compound.

The choice between a linear and convergent strategy would depend on the scalability of the reactions, the availability of starting materials, and the ease of purification of the intermediates.

Protecting Group Strategies in the Synthesis of Polysubstituted Derivatives

The synthesis of polysubstituted derivatives of this compound necessitates a robust protecting group strategy to ensure chemoselectivity. The molecule contains two primary reactive sites: the primary amine and the terminal alkyne.

Amine Protection: The primary amino group is nucleophilic and basic, requiring protection to prevent unwanted side reactions during the construction of the molecule's backbone. The choice of protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under a wide range of conditions and its facile removal under acidic conditions. researchgate.netresearchgate.net Other common amine protecting groups include the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.

Table of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) |

Alkyne Protection: The terminal alkyne has an acidic proton that can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. If necessary, the terminal alkyne can be protected, for example, as a silyl (B83357) alkyne (e.g., using trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) groups). These groups can be introduced by treating the terminal alkyne with the corresponding silyl chloride in the presence of a base. The silyl protecting group can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

For the synthesis of polysubstituted derivatives, an orthogonal protecting group strategy might be employed. This would involve using protecting groups for different functional groups that can be removed under different conditions, allowing for the selective deprotection and reaction of one site while others remain protected. For example, using a Boc group for the amine and a TMS group for the alkyne would allow for the selective removal of the TMS group with fluoride without affecting the Boc group, or the selective removal of the Boc group with acid without affecting the TMS group.

Stereoselective Synthesis Considerations

The parent compound, this compound, is achiral. However, the synthesis of derivatives with stereocenters would require stereoselective methods to control the three-dimensional arrangement of atoms.

For instance, if a substituent were to be introduced at the carbon alpha to the sulfonyl group, this would create a chiral center. The stereoselective synthesis of such a derivative could be approached in several ways:

Use of a Chiral Auxiliary: A chiral auxiliary could be temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction. For example, a chiral amine could be used to form a chiral sulfonamide, which could then direct the stereoselective alkylation of the alpha-carbon. Subsequently, the chiral auxiliary would be removed.

Asymmetric Catalysis: A chiral catalyst could be used to favor the formation of one enantiomer over the other in a key reaction step. For example, an asymmetric hydrogenation or alkylation reaction could be employed to set the stereocenter.

Starting from a Chiral Pool: The synthesis could begin with an enantiomerically pure starting material that already contains the desired stereocenter.

The development of a stereoselective synthesis for a chiral derivative of this compound would be a critical consideration for its potential applications in fields such as medicinal chemistry, where the biological activity of a molecule is often highly dependent on its stereochemistry. rsc.orgnih.govresearchgate.net

Advanced Chemical Reactivity and Transformation Pathways

Alkyne Reactivity Profiles of the Prop-1-yne Moiety

The terminal alkyne group is the primary center for a variety of chemical transformations, most notably cycloaddition and coupling reactions. The electron-withdrawing nature of the adjacent sulfonyl group can influence the reactivity of the alkyne, making it a suitable substrate for a range of modern synthetic methodologies.

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. organic-chemistry.org The terminal alkyne of 3-(2-Aminoethanesulfonyl)prop-1-yne is an ideal handle for such transformations.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the specific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). organic-chemistry.orgnih.gov This reaction is known for its reliability, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous media. organic-chemistry.orgnih.govnih.gov The reaction rate is significantly accelerated (by a factor of 10⁷ to 10⁸) compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org

The catalytic cycle of CuAAC involves several key steps. Initially, a copper(I) species, which can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate, reacts with the terminal alkyne to form a copper-acetylide intermediate. organic-chemistry.orgresearchgate.net This intermediate then reacts with an organic azide. The presence of ligands, such as tris(1,2,3-triazolyl)methyl amine (TBTA) or tris(3-hydroxypropyltriazolyl-methyl)amine (THPTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. nih.govnih.gov

A proposed mechanism suggests that the reaction may proceed through a dicopper intermediate, which helps to activate the azide for cycloaddition. acs.org While the CuAAC reaction is generally robust, the presence of the sulfonyl group in molecules like this compound introduces specific mechanistic considerations. Reactions of sulfonyl azides with terminal alkynes under copper catalysis can sometimes lead to products other than the expected triazole. nih.gov The N-sulfonyl triazolyl copper intermediate formed can be destabilized by the strong electron-withdrawing sulfonyl group, potentially leading to ring-chain isomerization to form a ketenimine intermediate, which can then be trapped by various nucleophiles. acs.orgacs.org

Table 1: Key Features of the CuAAC Reaction

| Feature | Description |

| Reactants | Terminal alkyne, Azide |

| Catalyst | Copper(I) species |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) nih.govnih.gov |

| Conditions | Mild, often aqueous organic-chemistry.org |

| Key Intermediates | Copper-acetylide, N-sulfonyl triazolyl copper species nih.govresearchgate.netacs.org |

To circumvent the potential cytotoxicity of copper catalysts in biological systems, copper-free click chemistry methods have been developed. sigmaaldrich.comwikipedia.org The most prominent of these is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a metal catalyst. alfa-chemistry.com The driving force for this reaction is the release of ring strain (approximately 18 kcal/mol) in the cyclooctyne upon forming the more stable triazole ring. sigmaaldrich.comwikipedia.org

SPAAC is a bioorthogonal reaction, meaning it can proceed in living systems without interfering with native biochemical processes. nih.gov This has made it an invaluable tool for in vivo labeling of biomolecules. sigmaaldrich.comnih.gov While highly effective, SPAAC can produce a mixture of regioisomeric triazoles. sigmaaldrich.comwikipedia.org The development of various cyclooctynes, including fluorinated derivatives, has aimed to increase reaction rates and stability. nih.govnih.gov For a molecule like this compound, its terminal alkyne would not be the strained component; rather, it would react with a separately introduced strained cyclooctyne that is functionalized with an azide.

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Catalyst | Copper(I) organic-chemistry.org | None (strain-driven) alfa-chemistry.com |

| Alkyne Substrate | Terminal Alkyne nih.gov | Cyclooctyne |

| Biocompatibility | Limited by copper toxicity biochempeg.com | High (bioorthogonal) nih.gov |

| Regioselectivity | High (1,4-isomer) nih.gov | Often forms mixtures of regioisomers sigmaaldrich.comwikipedia.org |

| Applications | Organic synthesis, materials science, bioconjugation nih.gov | In vivo imaging, labeling of biomolecules in living systems sigmaaldrich.comwikipedia.org |

The amino group in this compound allows for its participation in another class of click reactions known as amino-yne reactions. This reaction involves the conjugate addition of an amine to an electron-deficient alkyne. acs.orgnih.gov A key feature of the amino-yne click reaction is that it can proceed spontaneously at room temperature without the need for a catalyst. mdpi.comresearchgate.net The primary amino group of this compound could react with an activated alkyne, such as a propiolate ester or a ynone.

The scope of the amino-yne reaction is broad, finding applications in surface modification, drug delivery, and polymer chemistry. rsc.orgnih.gov The resulting β-aminoacrylate products can be sensitive to certain stimuli, such as acidic conditions, which allows for the design of responsive materials. researchgate.net This catalyst-free approach avoids concerns related to metal toxicity and simplifies product purification. mdpi.comdntb.gov.ua

Regioselectivity is a critical aspect of cycloaddition reactions. The CuAAC reaction is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This is a significant advantage over the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov In contrast, SPAAC often results in a mixture of regioisomers, although this is not always a limitation in its common applications like bioconjugation. wikipedia.org In some specific cases of SPAAC, complete regioselectivity has been observed when secondary interactions are at play. rsc.org

In amino-yne reactions, the addition of the amine to the activated alkyne also proceeds with high regioselectivity. Stereochemical control can also be a factor, with the potential to form either E- or Z-isomers of the resulting enamine. It has been noted that while Z-isomers may form initially, they can transform to the thermodynamically more stable E-isomers. researchgate.net

The terminal alkyne of this compound is also a suitable substrate for various metal-catalyzed cross-coupling reactions, which are fundamental in organic synthesis for the formation of carbon-carbon bonds.

A prominent example is the Sonogashira coupling reaction. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes and has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle involves the oxidative addition of the aryl or vinyl halide to the palladium(0) catalyst, followed by transmetalation with a copper-acetylide species and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The copper cycle facilitates the formation of the copper-acetylide intermediate from the terminal alkyne. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org

Table 3: Overview of Sonogashira Coupling

| Feature | Description |

| Reactants | Terminal alkyne, Aryl or Vinyl Halide/Triflate |

| Catalysts | Palladium(0) complex, Copper(I) salt (co-catalyst) wikipedia.org |

| Base | Amine (e.g., triethylamine, diisopropylamine) |

| Product | Disubstituted alkyne |

| Key Steps | Oxidative addition, Transmetalation, Reductive elimination wikipedia.org |

Nucleophilic Additions to the Terminal Alkyne

The reactivity of the terminal alkyne is characterized by two primary modes: reaction as a nucleophile after deprotonation and reaction as an electrophile with incoming electrophiles. While the outline categorizes the following reactions under "Nucleophilic Additions," it is chemically more precise to classify them as reactions involving a nucleophilic acetylide (3.1.3.1) and electrophilic additions to the alkyne π-system (3.1.3.2).

A defining characteristic of terminal alkynes is the acidity of the hydrogen atom attached to the sp-hybridized carbon.

Acetylide Anion Formation: The sp-hybridized orbital of the terminal alkyne carbon has 50% s-character, which stabilizes the negative charge of the conjugate base. This makes the terminal proton significantly more acidic (pKa ≈ 25) than protons on alkenes or alkanes. Consequently, treatment of this compound with a sufficiently strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), results in deprotonation and the formation of a potent carbon nucleophile: the acetylide anion.

Alkylation Reactions: The resulting acetylide anion is an excellent nucleophile that can participate in substitution reactions. It readily reacts with primary alkyl halides (e.g., iodoethane) via an SN2 mechanism to form a new carbon-carbon bond. This alkylation reaction is a powerful tool for carbon chain extension, converting the terminal alkyne of the parent molecule into an internal alkyne. The reaction is most efficient with methyl and primary halides; secondary and tertiary halides tend to undergo elimination reactions due to the strong basicity of the acetylide anion.

The electron-rich π-bonds of the alkyne are susceptible to attack by electrophiles. These reactions are analogous to those of alkenes but can proceed once or twice depending on the stoichiometry of the electrophilic reagent.

Hydration: In the presence of a catalyst, typically a mercury(II) salt like HgSO₄ in aqueous acid, water can add across the triple bond. Following Markovnikov's rule, the initial addition yields an enol intermediate where the hydroxyl group is attached to the more substituted carbon. This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in the formation of a methyl ketone.

Halogenation: Halogens such as bromine (Br₂) and chlorine (Cl₂) readily add across the triple bond. The reaction can be controlled to add one equivalent of the halogen, which typically results in the anti-addition product, a dihaloalkene. In the presence of excess halogen, a second addition occurs, yielding a tetrahaloalkane.

Sulfonamide Reactivity and Functionalization

The sulfonamide group itself is generally robust, but the adjacent primary amino group provides a key site for further molecular diversification.

The primary amino group (-NH₂) in this compound is a nucleophilic center that can undergo a variety of standard amine functionalization reactions.

N-Acylation: The amino group reacts readily with acylating agents like acid chlorides or acid anhydrides to form stable N-acyl sulfonamide derivatives (amides). nih.govnih.gov This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct. semanticscholar.org

N-Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternization. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for mono-alkylation.

N-Sulfonylation: In a reaction analogous to acylation, the primary amine can react with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to yield a disulfonimide. This reaction forms the basis of the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines. libretexts.org

Table 3: N-Functionalization Reactions of the Amino Group

| Reaction | Reagent | Base (Typical) | Resulting Functional Group |

|---|---|---|---|

| N-Acylation | Acid Chloride (RCOCl) | Pyridine | Amide |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ | Secondary/Tertiary Amine |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl)| Pyridine | Disulfonimide |

Sulfur-Based Reactivity and Oxidation States

The sulfur atom in this compound exists in its highest oxidation state, +6, as part of the sulfonyl functional group (R-SO₂-R'). wikipedia.orgwikipedia.orglibretexts.org This high oxidation state renders the sulfone group relatively stable and less prone to further oxidation. wikipedia.org The sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the reactivity of the adjacent methylene (B1212753) and vinyl protons.

The sulfur atom in the sulfonyl group is characterized by a tetrahedral geometry with double bonds to the two oxygen atoms and single bonds to two carbon atoms. wikipedia.org While the sulfone group is generally considered inert, it can participate in specific chemical transformations. For instance, α-halo sulfones can undergo the Ramberg-Bäcklund reaction, a base-mediated conversion to an alkene with the extrusion of sulfur dioxide. organic-chemistry.orgwikipedia.orgorganicreactions.org Although this compound does not possess an α-halo substituent, this reaction highlights a potential pathway for the transformation of the sulfone group under specific conditions.

The oxidation states of sulfur in various organic compounds are presented in the table below, illustrating the position of the sulfone group at the higher end of the oxidation spectrum.

| Oxidation State | Functional Group Example | Compound Example |

| -2 | Thiol | Ethanethiol |

| -1 | Disulfide | Dimethyl disulfide |

| 0 | Sulfide | Dimethyl sulfide |

| +2 | Sulfoxide | Dimethyl sulfoxide |

| +4 | Sulfite | Diethyl sulfite |

| +6 | Sulfone | Dimethyl sulfone |

| +6 | Sulfonic acid | Methanesulfonic acid |

This table illustrates the range of oxidation states available to sulfur in organic compounds.

Chemoselective Transformations of Multifunctional Derivatives

The presence of three distinct functional groups—amine, sulfone, and alkyne—in this compound allows for a range of chemoselective transformations. The specific reaction pathway can be controlled by carefully selecting reagents and reaction conditions.

The primary amino group is a potent nucleophile and a weak base. libretexts.org It can readily react with various electrophiles. For example, in the presence of a non-nucleophilic base, the amine can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. libretexts.org It can also react with sulfonyl chlorides to yield sulfonamides. libretexts.org

The terminal alkyne possesses an acidic proton that can be abstracted by a strong base, such as sodium amide, to form a nucleophilic acetylide anion. organicchemistrytutor.com This anion can then participate in carbon-carbon bond-forming reactions with electrophiles like alkyl halides. study.com The alkyne can also undergo electrophilic addition reactions with reagents like halogens and hydrogen halides, although these reactions are generally slower than with alkenes. libretexts.org

The sulfonyl group, being strongly electron-withdrawing, activates the propargylic protons, making them susceptible to deprotonation under certain conditions. Furthermore, the triple bond in propargyl sulfones can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles. nih.gov

The following table summarizes the potential chemoselective reactions at each functional group of this compound.

| Functional Group | Reagent/Condition | Product Type |

| Primary Amine | Acid Chloride/Base | Amide |

| Sulfonyl Chloride/Base | Sulfonamide | |

| Aldehyde/Ketone | Imine | |

| Terminal Alkyne | Strong Base (e.g., NaNH₂) then Alkyl Halide | Substituted Alkyne |

| Halogen (e.g., Br₂) | Dihaloalkene | |

| H₂/Lindlar's Catalyst | Alkene | |

| Sulfonyl Group | (after α-halogenation) Base | Alkene (via Ramberg-Bäcklund) |

This table provides a summary of potential chemoselective transformations for the different functional groups within the molecule.

Reaction Kinetics and Thermodynamic Considerations in Hybrid Systems

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic and steric interplay of its functional groups in a hybrid system.

Reaction Kinetics:

The rates of reaction at each functional group can be significantly different. For instance, the nucleophilic attack of the amine on an electrophile is generally a fast process. libretexts.org In contrast, electrophilic additions to the alkyne are typically slower than to a corresponding alkene. libretexts.org This difference in reactivity can be exploited for selective transformations.

The kinetics of reactions involving the sulfonyl group, such as the solvolysis of sulfonyl chlorides, have been studied and are generally considered to proceed via a bimolecular nucleophilic substitution (SN2)-like mechanism. mdpi.com The rate of such reactions is influenced by the nature of the nucleophile and the solvent.

Thermodynamic Considerations:

From a thermodynamic standpoint, addition reactions to the alkyne are generally exothermic. wikipedia.org The conversion of the two π-bonds of the alkyne to two new σ-bonds is an energetically favorable process. However, the initial activation energy for these reactions can be high, making them kinetically slow. msu.edu

The formation of amides and sulfonamides from the amine group is also thermodynamically favorable due to the stability of the resulting amide and sulfonamide bonds. The deprotonation of the terminal alkyne is an equilibrium process, and the position of the equilibrium depends on the strength of the base used.

The table below presents a qualitative comparison of the kinetic and thermodynamic aspects of reactions at the different functional sites.

| Reaction Type | Functional Group | Kinetic Profile | Thermodynamic Profile |

| Nucleophilic Acylation | Primary Amine | Generally Fast | Favorable (Exothermic) |

| Acetylide Formation & Alkylation | Terminal Alkyne | Depends on base strength and electrophile | Favorable (Exothermic) |

| Electrophilic Addition | Terminal Alkyne | Generally Slow | Favorable (Exothermic) |

| Michael Addition | Propargyl Sulfone | Variable | Favorable (Exothermic) |

This table offers a qualitative overview of the kinetic and thermodynamic characteristics of reactions involving the functional groups of this compound.

Applications in Advanced Organic Synthesis and Chemical Biology Methodologies

Building Block in Complex Molecular Architectures

The strategic placement of reactive functional groups within the 3-(2-aminoethanesulfonyl)prop-1-yne scaffold allows for its seamless integration into a variety of complex molecular architectures. This includes its use in the synthesis of peptidomimetics, the construction of macrocycles, and the assembly of novel polymeric materials.

Synthesis of Peptidomimetics and Sulfonopeptides

The development of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a significant area of research in medicinal chemistry. These modified peptides often exhibit enhanced stability against enzymatic degradation and improved pharmacokinetic properties. researchgate.net The incorporation of a sulfonamide bond in place of a standard amide bond is a common strategy in the design of peptidomimetics, leading to the formation of sulfonopeptides. researchgate.net

The compound this compound serves as an ideal building block for the synthesis of these modified peptides. The primary amino group can participate in standard peptide coupling reactions, while the sulfonyl group can be activated, typically as a sulfonyl chloride, to react with the amino group of another amino acid or peptide fragment. researchgate.netnih.gov This results in the formation of a stable sulfonamide linkage within the peptide backbone.

Innovative, metal-free photoredox-catalyzed methods have also been developed for the synthesis of peptidomimetics containing a sulfonamide moiety. nih.gov These approaches allow for the creation of unnatural amino acids within a peptide sequence, further expanding the chemical diversity of these molecules. nih.gov The presence of the alkyne group in this compound provides an additional site for modification, allowing for the introduction of other functional groups or for its use in "click" chemistry applications.

| Compound Class | Synthetic Application of this compound | Key Features |

| Peptidomimetics | Incorporation into peptide chains to mimic natural peptide structures. researchgate.net | Enhanced metabolic stability and improved pharmacokinetic properties. researchgate.net |

| Sulfonopeptides | Formation of sulfonamide bonds within the peptide backbone. researchgate.net | The sulfonamide group acts as a stable isostere of the amide bond. researchgate.netresearchgate.net |

| Unnatural Amino Acids | Use in photoredox-catalyzed reactions to generate novel amino acid structures within a peptide sequence. nih.gov | Allows for the creation of peptides with unique structural and functional properties. nih.gov |

Construction of Macrocycles and Cage Structures

Macrocycles, cyclic molecules containing a large ring of atoms, are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The synthesis of macrocycles often relies on the use of bifunctional building blocks that can undergo ring-closing reactions.

The this compound molecule is well-suited for this purpose. The terminal alkyne can participate in a variety of cyclization reactions, including the thiol-yne reaction, where a thiol group adds across the alkyne to form a thioether linkage. nih.gov This reaction can be used to cyclize peptides containing both a cysteine residue and an alkyne-containing amino acid mimetic like this compound. nih.gov

Furthermore, the development of libraries of macrocyclic peptides often involves the use of linked amino acid mimetics (LAAMs) that can be combined using solid-phase chemistry and cyclized via reactions like ring-closing metathesis. nih.gov The unique structure of this compound allows it to be envisioned as a LAAM subunit for the creation of diverse macrocyclic libraries. nih.gov The resulting macrocycles can be designed to have specific biological targets and can be further functionalized using the reactive handles on the molecule. nih.govnih.gov

Modular Assembly of Oligomeric and Polymeric Materials

The development of new polymers with tailored properties is a major focus of materials science. "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of a wide range of polymers and hydrogels for biomedical and pharmaceutical applications. acs.org This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups. acs.org

The terminal alkyne of this compound makes it an excellent monomer for polymerization reactions using CuAAC. By reacting with a bifunctional or multifunctional azide-containing monomer, it can be used to create a variety of oligomeric and polymeric materials. The resulting polymers would feature repeating triazole units, which can mimic the geometry of peptide bonds, and would also incorporate the amino and sulfonyl functionalities of the original monomer, imparting unique properties to the final material. acs.org This approach allows for the modular assembly of polymers with precise control over their structure and functionality.

Bioorthogonal Labeling and Bioconjugation Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biological processes. nih.gov These reactions are essential for studying biomolecules in their natural environment. The alkyne group of this compound is a key functional group for bioorthogonal labeling and bioconjugation, primarily through its participation in azide-alkyne cycloaddition reactions. nih.gov

Probe Design for Chemical Biology Investigations

Chemical probes are small molecules that can be used to study and manipulate biological systems. The design of effective chemical probes often involves the incorporation of a reporter group, such as a fluorophore or an affinity tag, and a reactive handle for attaching the probe to a target biomolecule.

The compound this compound is a valuable scaffold for the design of chemical probes. The alkyne group serves as a bioorthogonal handle that can be used to attach the probe to a biomolecule that has been metabolically labeled with an azide-containing precursor. nih.gov This two-step labeling approach allows for the visualization and analysis of a wide range of biomolecules, including proteins, lipids, and nucleic acids. nih.govnih.gov

For example, alkyne-tagged probes can be used to identify and profile lipidated proteins in cells, providing insights into their roles in cellular signaling and disease. nih.gov Similarly, RNA can be metabolically labeled with alkyne-modified nucleosides and then visualized using "click" chemistry with a fluorescent azide (B81097), enabling the study of RNA localization and dynamics. nih.gov The amino group on this compound provides an additional site for the attachment of reporter groups or other functional moieties, further enhancing its utility in probe design.

| Application Area | Role of this compound | Key Bioorthogonal Reaction |

| Protein Analysis | As a component of chemical probes for labeling and identifying lipidated proteins. nih.gov | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov |

| RNA Labeling | As a scaffold for probes used to visualize and track RNA in living cells. nih.gov | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov |

| Oligonucleotide Modification | As a building block for creating modified oligonucleotides with reactive handles for further conjugation. nih.gov | Further conjugation via the primary amine or the alkyne. |

Surface Functionalization Strategies

The modification of surfaces with specific chemical and biological functionalities is crucial for a wide range of applications, including biosensors, diagnostics, and biomaterials. mdpi.com The terminal alkyne of this compound makes it an excellent candidate for surface functionalization, as it can be readily attached to surfaces and then used to immobilize other molecules via "click" chemistry. mdpi.comnih.gov

For example, surfaces can be coated with an alkyne-functionalized polymer, and then azide-containing biomolecules, such as proteins or carbohydrates, can be "clicked" onto the surface. mdpi.com This approach has been used to create antifouling surfaces that resist the non-specific adsorption of proteins and cells. mdpi.com Gold nanoparticles (AuNPs) can also be functionalized with alkyne derivatives, providing a stable and versatile platform for the development of chemical sensors and diagnostic assays. researchgate.netnih.govnih.gov The use of alkyne-based functionalization offers several advantages over traditional methods, including faster reaction times, higher efficiency, and greater stability. nih.govnih.gov The amino group on this compound can also be used for direct attachment to surfaces or for further modification after the initial surface functionalization step.

Development of Biocompatible Linkers

The presence of both a terminal alkyne and a primary amino group in this compound makes it a promising candidate for the construction of biocompatible linkers for bioconjugation. The propargyl group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," which is widely used for its high efficiency, selectivity, and biocompatibility. csic.es This allows for the straightforward attachment of the molecule to biomolecules such as proteins or peptides that have been functionalized with an azide group. csic.esnih.gov

The primary amine provides a secondary point for conjugation or for modulating the physicochemical properties of the resulting bioconjugate. This dual functionality enables the synthesis of hetero-bifunctional linkers, which can connect two different molecular entities. The sulfone group, while relatively inert, can influence the linker's polarity and conformational properties.

Table 1: Potential Bioconjugation Reactions of this compound

| Functional Group | Reaction Type | Potential Application |

| Propargyl | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Attachment to azide-modified biomolecules |

| Amino | Amide bond formation | Conjugation to carboxylic acid-containing molecules |

| Amino | Reductive amination | Attachment to aldehydes or ketones |

Catalytic and Material Science Applications

The structural motifs within this compound suggest its potential utility in both catalysis and material science.

In catalysis, organic molecules containing both acidic (sulfone) and basic (amino) functionalities can act as organocatalysts. The amino group can serve as a basic site, while the sulfone group can act as a weak Brønsted acid or influence the electronic properties of the molecule. Materials containing both sulfonic acid and amino groups have been investigated for their catalytic activity, where the amino group can have a positive effect. researchgate.net

In material science, propargyl sulfones are known precursors for the synthesis of various polymers. usa-uju.comsyensqo.com The alkyne functionality can be polymerized through various methods, including transition metal catalysis, to generate polymers with a sulfone-containing backbone. These polymers could exhibit interesting properties such as high thermal stability and chemical resistance, characteristic of other sulfone-based polymers like polysulfone (PSU) and polyethersulfone (PES). syensqo.comsolvay.comsyensqo.com Furthermore, the amino group offers a site for post-polymerization modification, allowing for the tuning of the material's properties. The introduction of sulfone groups into molecular crystals has been shown to enhance photocatalytic activity for hydrogen evolution. researchgate.net

Table 2: Potential Polymerization and Material Applications

| Functional Group | Polymerization/Application | Potential Material Properties |

| Propargyl | Alkyne polymerization | Thermally stable, chemically resistant polymers |

| Amino | Post-polymerization modification | Tunable surface properties, functional materials |

| Sulfone | Inherent polymer property | High-performance characteristics |

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

The this compound scaffold provides multiple points for diversification, making it an attractive starting point for the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery. The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. The propargyl group can be elaborated through reactions such as the Sonogashira coupling or click chemistry to introduce diverse aromatic and heterocyclic moieties.

Table 3: Potential Derivatization Strategies for SAR Studies

| Reaction Site | Derivatization Reaction | Purpose in SAR |

| Amino Group | Acylation, Alkylation, Reductive Amination | Explore impact of N-substituents on activity |

| Propargyl Group | Sonogashira Coupling, Click Chemistry | Introduce diverse aryl and heteroaryl groups |

| Sulfone Group | (Generally unreactive) | Modulate physicochemical properties |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For 3-(2-Aminoethanesulfonyl)prop-1-yne, these calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed picture of its geometry.

DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), have been successfully used to optimize the molecular structures of related sulfonamide compounds. mdpi.comresearchgate.net Similar approaches would allow for the identification of the most stable conformer of this compound by exploring the potential energy surface associated with the rotation around its single bonds. The inherent flexibility of the aminoethanesulfonyl chain suggests that multiple low-energy conformations may exist, and their relative energies can be calculated to determine their population at a given temperature.

Furthermore, these calculations can provide insights into the electronic properties of the molecule. The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP), which can indicate regions susceptible to electrophilic or nucleophilic attack. indexcopernicus.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity and charge transfer characteristics. indexcopernicus.comnih.gov

Table 1: Hypothetical Geometrical Parameters for the Most Stable Conformer of this compound Calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡C | ~1.21 Å |

| C-S | ~1.77 Å | |

| S-N | ~1.62 Å | |

| S=O | ~1.45 Å | |

| C-N | ~1.47 Å | |

| Bond Angle | C-S-N | ~107° |

| O-S-O | ~120° | |

| Dihedral Angle | C-C-S-N | Variable |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. For reactions involving this compound, computational studies can help in understanding its reactivity and in designing new synthetic routes.

For instance, DFT calculations have been employed to elucidate the free energy profiles of the amino-sulfonylation of alkenes with N-sulfonyl ketimines. rsc.orgnih.gov These studies analyze the stability of radical intermediates and the energy barriers of different reaction pathways. rsc.orgnih.gov A similar approach could be applied to reactions involving the alkyne group of this compound, such as cycloaddition reactions or additions to the triple bond. nih.gov

By modeling the reaction of this compound with various reagents, it is possible to predict the most likely products and to understand the factors that control the regioselectivity and stereoselectivity of the reaction. The calculation of transition state geometries and their corresponding activation energies can provide a quantitative measure of the reaction kinetics. nih.gov This information is invaluable for optimizing reaction conditions and for predicting the feasibility of new chemical transformations.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are crucial for the structural elucidation of new compounds and for the interpretation of experimental data.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method in combination with DFT. researchgate.netchemaxon.comnih.gov For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in its optimized geometry. The calculated shielding values are then referenced to a standard, such as tetramethylsilane (TMS), to yield the chemical shifts. Comparing these predicted spectra with experimentally obtained spectra can confirm the proposed structure of the molecule. uncw.edu

Similarly, IR vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. chemrxiv.org The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of the sulfonyl, amino, and alkyne groups. mdpi.comnih.gov A comparison between the computed and experimental IR spectra can aid in the assignment of the observed absorption bands to specific molecular vibrations. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Sulfonamide

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (ppm, N-H) | 4.32 | 7.74-7.76 |

| ¹³C NMR (ppm, C-aliphatic) | 31.88 | 27.49 |

| IR (cm⁻¹, S-N stretch) | 931 | 931 |

| IR (cm⁻¹, N-H stretch) | 3496 | 3291 |

Note: This table presents a comparison for a different sulfonamide compound to illustrate the validation process. mdpi.com Discrepancies between predicted and experimental values can arise from solvent effects and intermolecular interactions not fully accounted for in the gas-phase calculations.

Molecular Modeling and Simulations for Intermolecular Interactions

Molecular modeling and simulations, particularly molecular dynamics (MD), are powerful techniques to study the interactions between molecules. For this compound, these methods can provide insights into its behavior in different environments and its interactions with other molecules, such as solvent molecules or biological macromolecules. dovepress.com

MD simulations can be used to study the solvation of this compound in various solvents, revealing details about the hydrogen bonding network and other non-covalent interactions. nih.gov Understanding these interactions is crucial for predicting the solubility and partitioning behavior of the compound. researchgate.net

Furthermore, if this compound is being investigated for its potential biological activity, molecular docking and MD simulations can be used to study its binding to a target protein. peerj.commdpi.com Molecular docking can predict the preferred binding orientation of the molecule within the active site of a protein, while MD simulations can provide information about the stability of the protein-ligand complex and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity. nih.gov

In Silico Design of Novel Derivatives

The insights gained from computational and theoretical investigations can be leveraged for the in silico design of novel derivatives of this compound with tailored properties. nih.gov By systematically modifying the structure of the parent molecule and computationally evaluating the properties of the resulting derivatives, it is possible to identify candidates with improved activity, selectivity, or pharmacokinetic profiles. mdpi.com

For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a set of synthesized and tested derivatives. These models correlate the biological activity of the compounds with their calculated molecular descriptors. Once a reliable QSAR model is established, it can be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

The alkyne group in this compound is particularly amenable to modification through reactions like the alkyne-azide "click" chemistry, which can be used to attach a wide variety of substituents. nih.gov Computational methods can be used to design and evaluate a virtual library of such derivatives, assessing their potential for improved interactions with a biological target or for other desired applications. mdpi.com This rational, computer-aided design approach can significantly accelerate the discovery and optimization of new chemical entities. acs.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. While 1D NMR provides initial data, 2D NMR techniques are required to assemble the complete molecular structure unambiguously.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Structural Assignment

Two-dimensional (2D) NMR experiments are critical for establishing connectivity between different parts of the molecule by correlating nuclear spins through bonds or through space. libretexts.orgresearchgate.net For 3-(2-Aminoethanesulfonyl)prop-1-yne, a combination of these techniques would be employed.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal correlations between the protons of the two methylene (B1212753) (-CH2-) groups in the aminoethyl fragment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons to which they are attached. researchgate.net It provides a clear correlation for each C-H bond, simplifying the assignment of carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting molecular fragments. researchgate.net Key HMBC correlations would link the alkyne proton to the sulfonyl-adjacent methylene carbon and the propargyl carbon, and connect the protons on the ethyl group to the carbons in the propargyl group across the sulfonyl bridge.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's conformation.

Table 1: Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Inferred Structural Information |

|---|---|---|---|

| COSY | H on C4 | H on C5 | Confirms the -CH₂-CH₂- (ethyl) fragment. |

| HSQC | H on C1 H on C3 H on C4 H on C5 | C1 C3 C4 C5 | Directly assigns each proton signal to its corresponding carbon atom. |

| HMBC | H on C1 (≡C-H) | C2 (C≡C ) C3 (-C H₂-S) | Connects the terminal alkyne proton to the propargyl backbone. |

| HMBC | H on C3 (-CH₂-S) | C1 (≡C-H) C2 (C≡C) C4 (-S-CH₂) | Links the propargyl group to the ethyl group across the sulfonyl bridge. |

| HMBC | H on C5 (-CH₂-N) | C4 (-S-CH₂) | Confirms the connectivity within the aminoethyl moiety. |

Solid-State NMR for Complex Structures

For analyzing the compound in its solid, crystalline form, solid-state NMR (ssNMR) is utilized. This technique is particularly valuable for studying the local environment of quadrupolar nuclei like ³³S, which is otherwise challenging to observe. mdpi.com Although ³³S NMR suffers from low natural abundance (0.76%) and significant line broadening, ssNMR methods can provide unique information about the sulfur atom's chemical environment and the symmetry of the sulfonyl group. mdpi.comresearchgate.net Advances such as magic-angle spinning (MAS) and high magnetic fields can help improve the resolution of spectra for sulfur-containing compounds. researchgate.netpascal-man.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming molecular weight and offering clues to its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other formulas that might have the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition. acs.org

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Expected Observation |

|---|---|---|---|

| C₅H₉NO₂S | [M+H]⁺ | 148.0427 | Confirmation of the elemental composition against the measured value. |

Fragmentation Pathway Analysis in Tandem MS

Tandem Mass Spectrometry (MS/MS) involves selecting a specific parent ion, inducing its fragmentation, and then analyzing the resulting daughter ions. The fragmentation pattern is highly characteristic of the molecule's structure. For sulfonamides, fragmentation often involves the cleavage of the sulfonamide bond and the neutral loss of sulfur dioxide (SO₂). nih.govresearchgate.netnih.gov The study of these pathways helps to piece together the molecular structure by identifying stable fragments. scielo.br

Table 3: Plausible Fragmentation Pathways in Tandem MS

| Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 148.04 | 84.03 | SO₂ (64.01) | Loss of sulfur dioxide, a common pathway for sulfonamides. nih.gov |

| 148.04 | 107.06 | C₂H₅N (41.04) | Cleavage of the S-N bond, losing the aminoethyl fragment. |

| 148.04 | 42.03 | C₃H₃SO₂ (103.01) | Cleavage of the S-N bond, retaining the charged aminoethyl fragment. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods ideal for functional group identification.

For this compound, key vibrational modes would include:

Terminal Alkyne (C≡C-H): A sharp, strong absorption around 3300 cm⁻¹ for the ≡C-H stretch and a medium, sharp absorption between 2100-2140 cm⁻¹ for the C≡C triple bond stretch. youtube.comyoutube.com

Sulfonamide (R-SO₂-NHR'): Two strong characteristic bands for the asymmetric and symmetric stretching of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.

Amine (NH₂): A medium absorption in the 3400-3250 cm⁻¹ region due to N-H stretching.

Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. Therefore, the C≡C triple bond stretch of the terminal alkyne is expected to produce a very strong and distinct signal in the Raman spectrum, which is often weak in the IR spectrum. nih.gov This makes Raman an excellent complementary tool for confirming the presence of the alkyne group. nih.gov

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3400 - 3250 | Medium / Medium |

| Alkyne (≡C-H) | C-H Stretch | ~3300 | Strong, Sharp / Medium |

| Alkyne (-C≡C-) | C≡C Stretch | 2140 - 2100 | Medium-Weak / Strong |

| Sulfonyl (-SO₂-) | S=O Asymmetric Stretch | 1350 - 1300 | Strong / Medium |

| Sulfonyl (-SO₂-) | S=O Symmetric Stretch | 1160 - 1130 | Strong / Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Should the compound be chiral, for instance, through the introduction of a stereocenter, X-ray crystallography of a single crystal would be the gold standard for determining its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through the crystal, the absolute configuration (R or S) at any chiral center can be established without ambiguity.

The conformational analysis of the molecule would also be a key outcome. The sulfonyl group, with its tetrahedral geometry around the sulfur atom, and the flexible ethylamino and propargyl chains, can adopt various conformations. X-ray diffraction data would reveal the preferred solid-state conformation, including the torsion angles between the different functional groups. This information is critical for understanding intermolecular interactions, such as hydrogen bonding involving the amino and sulfonyl groups, which dictate the crystal packing.

While no specific crystallographic data for "this compound" is publicly available, typical bond lengths and angles for related sulfone compounds can be inferred from crystallographic databases.

Table 1: Representative Bond Lengths and Angles for Sulfonyl-Containing Compounds Determined by X-ray Crystallography

| Parameter | Typical Value Range |

| S=O Bond Length | 1.42 - 1.46 Å |

| S-C Bond Length | 1.74 - 1.78 Å |

| O=S=O Bond Angle | 117 - 122° |

| C-S-C Bond Angle | 102 - 108° |

| C-S=O Bond Angle | 106 - 110° |

Note: These values are illustrative and based on general data for sulfone-containing organic compounds.

The successful application of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of "this compound," which can be a challenging yet crucial step in its structural analysis.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC-MS, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for the analysis of complex mixtures. The choice between High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is primarily dictated by the volatility and thermal stability of the analyte.

Given the presence of the polar amino and sulfonyl groups, "this compound" is expected to be a relatively polar and non-volatile compound, making HPLC-MS the more suitable technique for its analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection afforded by mass spectrometry. For "this compound," a reversed-phase HPLC method would likely be employed, using a C18 or similar column with a polar mobile phase, such as a gradient of water and acetonitrile (B52724) containing a small amount of an acid (e.g., formic acid) to ensure good peak shape and ionization efficiency.

The mass spectrometer, typically an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer, would provide crucial information. In positive ion mode, the compound would be expected to protonate at the amino group, yielding a prominent [M+H]⁺ ion. The high-resolution mass spectrum would allow for the confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is fragmented, would yield a characteristic fragmentation pattern that can be used for structural confirmation and for quantitative analysis in complex matrices.

Table 2: Hypothetical HPLC-MS Data for this compound

| Parameter | Expected Value/Observation |

| HPLC | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Retention Time | Dependent on exact conditions, but expected in the early to mid-elution range for a polar compound |

| Mass Spectrometry (ESI+) | |

| [M+H]⁺ (Calculated) | C₅H₁₀NO₂S⁺: 148.0427 m/z |

| [M+Na]⁺ (Calculated) | C₅H₉NNaO₂S⁺: 170.0246 m/z |

| Key MS/MS Fragments | Fragments corresponding to the loss of the propargyl group, the aminoethyl group, or SO₂. |

Note: The retention time is hypothetical and would need to be determined experimentally. The m/z values are calculated based on the chemical formula.

This technique is invaluable for determining the purity of a synthetic batch of "this compound" by detecting and quantifying any impurities, such as starting materials, by-products, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of "this compound" by GC-MS is likely to be challenging due to its low volatility and potential for thermal degradation in the hot injector and column. However, derivatization of the polar amino group could render the molecule more volatile and amenable to GC analysis. For instance, acylation or silylation of the amine would reduce its polarity and increase its thermal stability.

If a suitable derivatization method were developed, GC-MS could provide excellent separation of closely related impurities. The electron ionization (EI) mass spectrum would offer a reproducible fragmentation pattern that could serve as a fingerprint for the compound and aid in the identification of unknown components in a mixture.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(2-Aminoethanesulfonyl)prop-1-yne, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For example, propargyl derivatives can react with sulfonamide groups under controlled pH and temperature. Purification via column chromatography (silica gel, gradient elution) is critical to isolate the product . Optimization includes adjusting solvent polarity (e.g., THF or DCM) and using catalysts like NaH to enhance reactivity .

Q. How is the structural characterization of this compound performed to confirm purity and geometry?

- Methodology : Techniques include:

- NMR spectroscopy : H and C NMR to verify functional groups and stereochemistry .

- X-ray crystallography : Programs like WinGX and ORTEP analyze single-crystal data to resolve anisotropic displacement parameters and bond angles .

- HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : While specific toxicological data may be limited (as with structurally related compounds), standard precautions include:

- Using fume hoods to avoid inhalation of vapors (P261) .

- Wearing nitrile gloves and safety goggles (P262) .

- Storing in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodology :

- Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate ionization potentials, electron affinities, and thermochemical properties .

- Software packages (e.g., Gaussian) model frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks .

- Compare computed vibrational spectra (IR/Raman) with experimental data to validate accuracy .

Q. What experimental strategies resolve contradictions in biological activity data for sulfonamide-propargyl hybrids like this compound?

- Methodology :

- Dose-response assays : Test across multiple concentrations to identify non-linear effects .

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes .

- Control experiments : Compare with analogs (e.g., pyrrolidinone derivatives) to isolate the role of the sulfonyl group .

Q. How is this compound utilized in click chemistry for bioconjugation or drug delivery systems?

- Methodology :

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : The terminal alkyne reacts with azides (e.g., PROTAC linkers) to form stable triazole linkages .

- Radiolabeling : Incorporate F isotopes via propargyl ether intermediates for PET imaging probes .

- PEGylation : Attach polyethylene glycol (PEG) chains to enhance solubility and pharmacokinetics .

Q. What computational and experimental approaches are used to analyze the environmental degradation pathways of this compound?

- Methodology :

- Hydrolysis studies : Monitor degradation in aqueous buffers at varying pH (e.g., LC-MS to identify breakdown products) .

- QSAR modeling : Predict biodegradability using quantitative structure-activity relationship models .

- Microcosm assays : Test microbial degradation in soil/water systems under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.